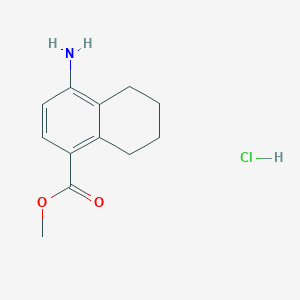

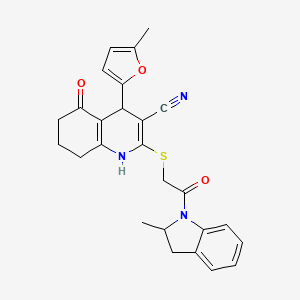

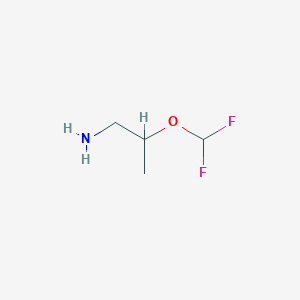

![molecular formula C13H20ClN3O2 B2994378 Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate CAS No. 1695045-35-2](/img/structure/B2994378.png)

Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate, also known as Boc-Lys(Cl2)NH2, is a chemical compound used in scientific research. It is a derivative of lysine, an essential amino acid, and is commonly used in the synthesis of peptides and proteins.

Wissenschaftliche Forschungsanwendungen

Synthesis and Intermediate Applications

Tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate serves as a crucial intermediate in the synthesis of various biologically active compounds. For instance, it has been utilized in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in the production of omisertinib (AZD9291), a medication used for treating non-small cell lung cancer. This synthesis involves steps such as acylation, nucleophilic substitution, and reduction, with the entire process optimized for a total yield of 81% (Zhao et al., 2017).

Chemical Transformations and Reactions

This compound and its derivatives are explored for their capacity to undergo specific chemical reactions, such as metalation and alkylation between silicon and nitrogen. This reaction process demonstrates the compound's versatility in creating α-functionalized α-amino silanes, showcasing its potential in various synthetic applications (Sieburth et al., 1996).

Protection and Deprotection Strategies

The compound's derivatives have been examined for their roles in the protection and deprotection of amino groups. For example, the N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) was synthesized from common amino protecting groups, such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z), demonstrating its utility in chemoselective transformations and offering a novel approach for the conversion of N-t-Boc compounds into their corresponding N-Z compounds under mild conditions (Sakaitani & Ohfune, 1990).

Application in Aminohydroxylation Reactions

Alkyl 4-chlorobenzoyloxycarbamates, including the tert-butyl variant, have been identified as highly effective nitrogen source reagents for base-free, intermolecular aminohydroxylation reactions. These reagents are particularly useful in the synthesis of trans-cinnamates and other substrates, highlighting the compound's significance in facilitating a variety of synthetic transformations (Harris et al., 2011).

Protective Group Chemistry in Peptide Synthesis

The title compound has also been explored in the context of protective group chemistry within peptide synthesis, showcasing its utility in the formation of Boc-protected amines through a mild and efficient one-pot Curtius rearrangement. This method allows for the formation of acyl azide intermediates, which undergo rearrangement and trapping of the isocyanate derivative, leading to tert-butyl carbamates in high yields at low temperatures (Lebel & Leogane, 2005).

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(2-amino-4-chloroanilino)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClN3O2/c1-13(2,3)19-12(18)17-7-6-16-11-5-4-9(14)8-10(11)15/h4-5,8,16H,6-7,15H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDPQJQKWDWKKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-methoxybenzyl)-1-(methylthio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2994299.png)

![(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2994301.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2994309.png)

![N-Ethyl-N-[2-oxo-2-[3-oxo-2-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]prop-2-enamide](/img/structure/B2994310.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2994318.png)